![molecular formula C8H6F3NO3 B11721038 [4-Nitro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B11721038.png)
[4-Nitro-3-(trifluoromethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Nitro-3-(trifluoromethyl)phenyl]methanol: is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Nitro-3-(trifluoromethyl)phenyl]methanol typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the trifluoromethyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and acetic anhydride.
Reduction: Finally, the formyl group is reduced to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Nitro-3-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium dithionite (Na2S2O4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 4-Nitro-3-(trifluoromethyl)benzaldehyde, 4-Nitro-3-(trifluoromethyl)benzoic acid
Reduction: 4-Amino-3-(trifluoromethyl)phenylmethanol
Substitution: 4-Nitro-3-(trifluoromethyl)phenylchloromethane
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-Nitro-3-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitro and trifluoromethyl groups on biological activity and molecular interactions.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors due to its unique structural features.
Industry:
Mechanism of Action
The mechanism of action of [4-Nitro-3-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
- 4-Nitrobenzyl alcohol
- 3-(Trifluoromethyl)benzyl alcohol
- 4-Nitro-3-(trifluoromethyl)benzoic acid
Comparison:
- 4-Nitrobenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
- 3-(Trifluoromethyl)benzyl alcohol: Lacks the nitro group, affecting its redox potential and biological activity.
- 4-Nitro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a methanol group, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
[4-nitro-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-3,13H,4H2 |
InChI Key |
YTSGMLAGABTMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


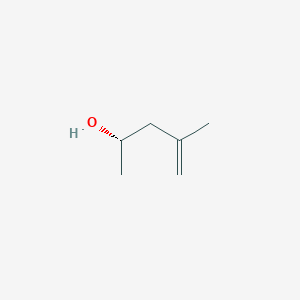
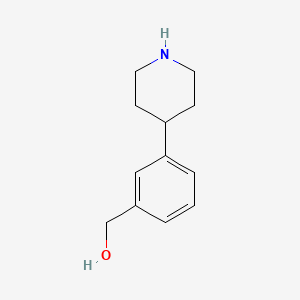
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)
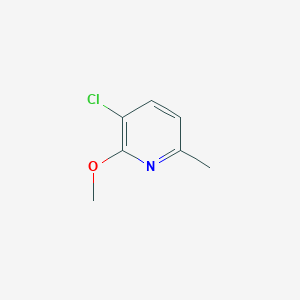
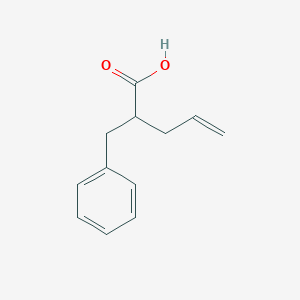
![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)
![O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)
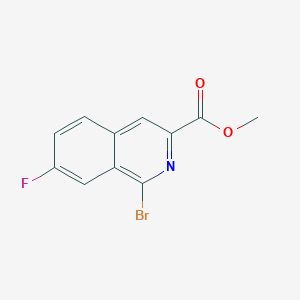
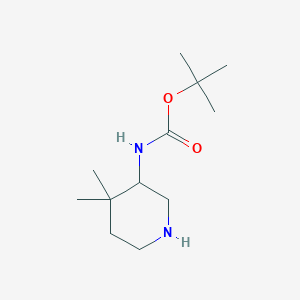


![3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11721021.png)

![Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11721044.png)
